Silane, tris(pentyloxy)-
Description
"Silane, tris(pentyloxy)-" is an organosilicon compound characterized by a central silicon atom bonded to three pentyloxy groups (-O-C₅H₁₁) and one additional substituent (typically a methyl or another alkyl group).
Alkoxysilanes like tris(pentyloxy)-silane are valued for their ability to form hydrophobic layers, enhance adhesion, and modify surface properties. The pentyloxy chain length balances hydrophobicity and molecular mobility, making it suitable for applications requiring moderate water resistance without excessive viscosity .
Properties
CAS No. |
17907-97-0 |
|---|---|
Molecular Formula |
C15H33O3Si |
Molecular Weight |
289.51 g/mol |
InChI |
InChI=1S/C15H33O3Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-15H2,1-3H3 |
InChI Key |
SFMFSJQRKXEGAM-UHFFFAOYSA-N |
SMILES |
CCCCCO[Si](OCCCCC)OCCCCC |
Canonical SMILES |
CCCCCO[Si](OCCCCC)OCCCCC |
Other CAS No. |
17907-97-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between tris(pentyloxy)-silane and analogous alkoxysilanes:
Key Observations :
- Chain Length and Hydrophobicity : Tris(octyloxy)-silane’s longer alkyl chains provide superior water repellency compared to tris(pentyloxy)-, but its higher molecular weight may reduce penetration into porous substrates like concrete .
- Reactivity : Ethoxy groups in benzyl(triethoxy)silane hydrolyze faster than pentyloxy groups, enabling quicker crosslinking in adhesives but reduced storage stability .
- Functional Groups : Methacryloyloxy groups in ’s compound enhance compatibility with organic polymers, enabling use in hybrid materials, whereas tris(pentyloxy)-silane is more suited for surface treatments .
Concrete Protection
- Tris(pentyloxy)-silane (hypothetical): Moderate hydrophobicity ideal for environments requiring balanced water resistance and substrate penetration.
- Tris(octyloxy)-silane : Superior long-term corrosion resistance in marine environments due to thicker hydrophobic layers.
- Conventional Coatings : Less effective than silanes due to poor penetration; silane impregnation reduces chloride ion ingress by >90% compared to coatings.
Tire Manufacturing
- NXT Silane (): Reduces mixing steps and improves silica-rubber coupling vs. TESPD/TESPT silanes.
- TESPT (S4) : Higher Mooney viscosity (87 vs. 77 for NXT) but slower curing, impacting production efficiency.
Thermal and Chemical Stability
- Thermal Stability : Longer alkyl chains (e.g., octyloxy) increase thermal stability but may reduce reactivity. Tris(pentyloxy)-silane likely degrades at 200–250°C, comparable to ethoxysilanes .
- Hydrolytic Stability : Pentyloxy groups offer slower hydrolysis than ethoxy, enhancing shelf life but requiring catalysts for applications like adhesives .
Toxicity and Handling
Q & A
Q. Q1. What are the established synthetic routes for tris(pentyloxy)silane, and how can experimental reproducibility be ensured?
To synthesize tris(pentyloxy)silane, common methods include alkoxylation of chlorosilanes with pentanol or transesterification of lower alkoxy silanes. Key steps involve controlling stoichiometry, reaction temperature (typically 60–100°C), and inert atmospheres to prevent hydrolysis. For reproducibility:
- Document exact molar ratios of silane precursors and alcohols.
- Specify purification techniques (e.g., distillation, column chromatography) and solvent removal protocols .
- Include NMR (¹H, ²⁹Si) and FTIR data to confirm purity and structural integrity. Cross-reference with prior literature to validate spectral assignments .
Q. Q2. How should researchers characterize the thermal stability of tris(pentyloxy)silane for material science applications?
Thermogravimetric analysis (TGA) under nitrogen/air atmospheres is standard. Pair with differential scanning calorimetry (DSC) to detect phase transitions or decomposition events. For robust
Q. Q3. What spectroscopic techniques are critical for confirming the identity of tris(pentyloxy)silane?
- ¹H NMR : Confirm pentyloxy proton environments (δ 0.5–1.5 ppm for Si-O-CH₂ groups).
- ²⁹Si NMR : Verify silicon environment (typical δ −40 to −60 ppm for trialkoxysilanes).
- FTIR : Identify Si-O-C stretches (~1050–1100 cm⁻¹) and absence of Si-Cl (~500 cm⁻¹) or hydroxyl impurities.
- Mass spectrometry (EI/ESI) : Validate molecular ion peaks and fragmentation patterns. Cross-check with computational simulations (e.g., DFT) for peak assignment accuracy .
Advanced Research Questions
Q. Q4. How can computational modeling resolve contradictions in reported reactivity of tris(pentyloxy)silane with aqueous systems?
Conflicting data on hydrolysis rates may arise from solvent polarity, pH, or trace catalysts. To address this:
- Perform DFT calculations (e.g., Gaussian, ORCA) to model transition states and activation barriers under varying conditions.
- Validate models with kinetic studies (e.g., UV-Vis monitoring of silanol formation).
- Compare solvent effects (polar aprotic vs. protic) using COSMO-RS simulations. Integrate experimental and computational data to reconcile discrepancies .
Q. Q5. What methodological frameworks are optimal for studying tris(pentyloxy)silane’s role in sol-gel processes?
Apply a PECO framework (Population: silane precursors; Exposure: hydrolysis/condensation; Comparator: other alkoxysilanes; Outcome: gelation kinetics/mechanical properties).
- Design experiments to isolate variables (e.g., water-to-silane ratio, catalyst type).
- Use rheometry to monitor viscoelastic changes during gelation.
- Analyze pore structure via BET or SEM to correlate process conditions with material properties .
Q. Q6. How can researchers assess the impact of pentyloxy chain length on tris(pentyloxy)silane’s interfacial behavior?
- Conduct Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms.
- Compare with shorter/longer alkoxy analogues (e.g., tripropoxy- or trihexyloxysilanes).
- Use molecular dynamics (MD) simulations to model chain packing efficiency and hydrophobicity. Pair with contact angle measurements for empirical validation .
Methodological Challenges & Data Contradictions
Q. Q7. What strategies mitigate batch-to-batch variability in tris(pentyloxy)silane synthesis?
- Implement strict moisture control (e.g., glovebox for reagent handling).
- Use real-time monitoring (e.g., in-situ FTIR) to track reaction progress.
- Apply statistical design of experiments (DoE) to identify critical factors (e.g., temperature, stirring rate).
- Archive raw data (e.g., chromatograms, spectra) in supplementary materials for peer review .
Q. Q8. How should conflicting data on tris(pentyloxy)silane’s catalytic activity be analyzed?
- Perform meta-analysis of literature data, noting differences in experimental setups (e.g., solvent, catalyst loading).
- Replicate key studies under standardized conditions.
- Use sensitivity analysis to quantify the influence of minor impurities (e.g., residual chloride) on activity.
- Publish negative results to clarify boundary conditions for catalytic efficacy .
Cross-Disciplinary Applications
Q. Q9. What advanced techniques are needed to study tris(pentyloxy)silane’s interactions with biomolecules?
- Surface plasmon resonance (SPR) : Quantify binding kinetics with proteins/polymers.
- Circular dichroism (CD) : Monitor conformational changes in biomolecules upon silane adsorption.
- Atomic force microscopy (AFM) : Map nanoscale interfacial forces. Combine with molecular docking simulations to propose interaction mechanisms .
Q. Q10. How can tris(pentyloxy)silane’s environmental fate be evaluated using lifecycle assessment (LCA) frameworks?
- Track degradation byproducts via GC-MS in simulated environmental conditions (e.g., UV exposure, microbial activity).
- Model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools.
- Integrate LCA with green chemistry metrics (e.g., atom economy, E-factor) to guide sustainable synthesis redesign .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
